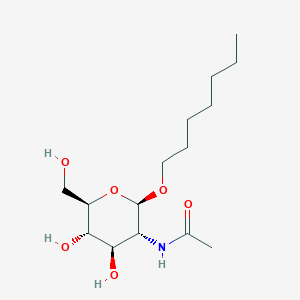
Isopropyl 3,4-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C10H14N2O2 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of Isopropyl 3,4-diaminobenzoate and similar compounds has been a subject of research. For instance, a one-step method for synthesizing 3- (Fmoc-amino acid)-3,4-diaminobenzoate was used to prepare preloaded diaminobenzoate resin .Molecular Structure Analysis
Isopropyl 3,4-diaminobenzoate contains a total of 28 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 primary amines (aromatic) .Applications De Recherche Scientifique
Medicine
Isopropyl 3,4-diaminobenzoate may have potential applications in the field of medicine. For instance, 3,4-Diaminobenzoic acid, a related compound, has been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . However, specific applications of Isopropyl 3,4-diaminobenzoate in medicine are not well-documented and require further research.
Chemistry
In the field of chemistry, Isopropyl 3,4-diaminobenzoate could be used in the study of stereochemistry, isomerism, hybridization, and orbitals . It could also be used in the synthesis of other complex compounds. However, detailed applications in this field are not extensively documented and would require further investigation.
Biology
While specific applications of Isopropyl 3,4-diaminobenzoate in biology are not well-documented, related compounds such as 3,4-Diaminobenzoic acid have been found to undergo cyclocondensations to form quinoxalines and benzimidazoles . It also acts as a redox label for electrochemical detection of single base mismatches . These properties could potentially be exploited in biological research.
Pharmacology
In pharmacology, Isopropyl 3,4-diaminobenzoate could potentially be used in the development of new drugs or therapies. For instance, a related compound, Isoproterenol, has been used to induce cardiac stress and damage in experimental models, thus mimicking conditions similar to human cardiomyopathy . However, specific applications of Isopropyl 3,4-diaminobenzoate in pharmacology are not well-documented and require further research.
Material Science
The potential applications of Isopropyl 3,4-diaminobenzoate in material science are not well-documented. However, it could potentially be used in the synthesis of new materials or in the study of the properties of existing materials .
Environmental Science
While specific applications of Isopropyl 3,4-diaminobenzoate in environmental science are not well-documented, related compounds have been used in environmental improvement. For instance, 3,4-Dimethylpyrazole phosphate, a synthetic nitrification inhibitor, has been used in soil-BC mixtures to increase sorption . This could potentially reduce environmental risk and health hazards.
Orientations Futures
The future directions in the research and application of Isopropyl 3,4-diaminobenzoate could involve its use in the synthesis of new pharmaceutical compounds. The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
Propriétés
IUPAC Name |
propan-2-yl 3,4-diaminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICWBSRSIVCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)



